molecular formula C5H9NO B1209714 1-Formylpyrrolidine CAS No. 3760-54-1

1-Formylpyrrolidine

Cat. No.: B1209714
CAS No.: 3760-54-1
M. Wt: 99.13 g/mol
InChI Key: AGRIQBHIKABLPJ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that this compound is used in the synthesis of various other compounds , suggesting it may interact with its targets to induce chemical transformations.

Biochemical Pathways

It’s known that this compound is a monomer constituent of gas clathrate inhibitor , indicating it may play a role in the formation or inhibition of gas clathrates.

Result of Action

As a chemical used in synthesis, it likely contributes to the formation of other compounds .

Biochemical Analysis

Biochemical Properties

1-Formylpyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, including prolyl endopeptidase, which is involved in the cleavage of peptide bonds . The interaction between this compound and prolyl endopeptidase is crucial for the inhibition of this enzyme, which has implications in the regulation of neuropeptides and peptide hormones . Additionally, this compound is involved in the synthesis of silacyclopentanes, which are important in organic chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of prolyl endopeptidase, leading to changes in the levels of neuropeptides and peptide hormones . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism. The compound’s role in the synthesis of silacyclopentanes also suggests potential effects on cellular processes related to organic synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prolyl endopeptidase, where it acts as an inhibitor . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the cleavage of peptide bonds . This interaction leads to changes in the levels of neuropeptides and peptide hormones, which can affect various physiological processes . Additionally, this compound’s involvement in the synthesis of silacyclopentanes suggests that it may participate in other molecular interactions related to organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of prolyl endopeptidase . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits prolyl endopeptidase, leading to changes in neuropeptide and peptide hormone levels . At high doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of peptides . It interacts with enzymes such as prolyl endopeptidase, which plays a role in the cleavage of peptide bonds . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, this compound’s role in the synthesis of silacyclopentanes suggests potential interactions with other metabolic pathways related to organic synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical properties and interactions with other biomolecules . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can impact its interactions with enzymes and proteins, influencing its overall biochemical properties and effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical reactions and cellular functions .

Preparation Methods

1-Formylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with formic acid or formyl chloride. The reaction typically occurs under mild conditions and yields this compound as the primary product . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1-Formylpyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the reactions . The major products formed from these reactions include pyrrolidine-1-carboxylic acid, pyrrolidine-1-methanol, and various substituted pyrrolidines .

Comparison with Similar Compounds

1-Formylpyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and versatility in organic synthesis, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

pyrrolidine-1-carbaldehyde
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InChI

InChI=1S/C5H9NO/c7-5-6-3-1-2-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRIQBHIKABLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
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DSSTOX Substance ID

DTXSID40191042
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Molecular Weight

99.13 g/mol
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Physical Description

Clear light brown liquid; [Aldrich MSDS]
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Vapor Pressure

1.28 [mmHg]
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CAS No.

3760-54-1
Record name 1-Pyrrolidinecarboxaldehyde
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Synthesis routes and methods

Procedure details

BLE 04136D was prepared in accordance with method D using 2-furaldehyde (0.449 mL, 5.42 mmol), KOH (0.276 mg, 4.92 mmol) in methanol (5 mL) and 2-isocyano-1-(pyrrolidin-1-yl)ethanone BLE 04098 (0.75 g, 5.42 mmol). After work-up the residue was purified by column chromatography (SiO2, cyclohexane:EtOAc=100:0 to 0:100) to led, after evaporation, to trans-5-(furan-2-yl)-4,5-dihydrooxazol-4-yl)(pyrrolidin-1-yl)methanone BLE 04138D (0.742 g, 58.5% yield) as a pale yellow oil.
Quantity
0.449 mL
Type
reactant
Reaction Step One
Name
Quantity
0.276 mg
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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